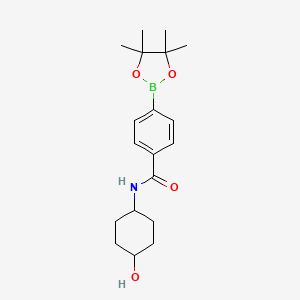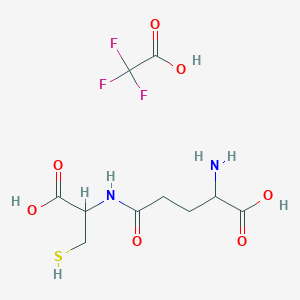
4,4'-(Porphyrin-5,15-diyl)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Porphyrin-5,15-diyl)dianiline est un composé organique complexe de formule moléculaire C₃₂H₂₄N₆. Il s'agit d'un dérivé de la porphyrine, une classe de composés connus pour leur rôle dans les systèmes biologiques tels que l'hémoglobine et la chlorophylle. Ce composé se caractérise par la présence de deux groupes aniline attachés au noyau porphyrine, ce qui en fait une molécule polyvalente pour diverses applications en recherche scientifique et dans l'industrie .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4,4’-(Porphyrin-5,15-diyl)dianiline implique généralement la condensation de dérivés de pyrrole et de benzaldéhyde en milieu acide pour former le noyau porphyrine. La fonctionnalisation subséquente avec des groupes aniline est obtenue par des réactions de substitution aromatique nucléophile. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs tels que l'acide trifluoroacétique et des températures élevées pour assurer une conversion complète .
Méthodes de production industrielle
La production industrielle du 4,4’-(Porphyrin-5,15-diyl)dianiline suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à flux continu pour maintenir des conditions réactionnelles constantes et améliorer le rendement. La purification est généralement réalisée par chromatographie sur colonne et recristallisation pour obtenir un produit de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 4,4’-(Porphyrin-5,15-diyl)dianiline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des structures quinonoïdes.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.
Substitution : Les réactions de substitution aromatique électrophile peuvent introduire divers groupes fonctionnels sur le cycle porphyrine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme le brome et les agents chlorants sont utilisés dans des conditions contrôlées.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent diverses porphyrines substituées et des dérivés quinonoïdes, qui ont des applications en science des matériaux et en catalyse .
Applications De Recherche Scientifique
Le 4,4’-(Porphyrin-5,15-diyl)dianiline a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques et de matériaux complexes.
Biologie : Étudié pour son rôle potentiel dans l'imitation de systèmes biologiques tels que les enzymes et les complexes photosynthétiques.
Médecine : Enquête sur son utilisation potentielle en photothérapie dynamique pour le traitement du cancer.
Industrie : Utilisé dans le développement de capteurs, de catalyseurs et de matériaux de captage de la lumière.
Mécanisme d'action
Le mécanisme par lequel le 4,4’-(Porphyrin-5,15-diyl)dianiline exerce ses effets implique sa capacité à interagir avec diverses cibles moléculaires par le biais de la chimie de coordination. Le noyau porphyrine peut se lier aux ions métalliques, facilitant les réactions de transfert d'électrons et les processus catalytiques. Cette interaction est cruciale pour ses applications en catalyse et en photothérapie dynamique .
Mécanisme D'action
The mechanism by which 4,4’-(Porphyrin-5,15-diyl)dianiline exerts its effects involves its ability to interact with various molecular targets through coordination chemistry. The porphyrin core can bind to metal ions, facilitating electron transfer reactions and catalytic processes. This interaction is crucial for its applications in catalysis and photodynamic therapy .
Comparaison Avec Des Composés Similaires
Composés similaires
Tétraphénylporphyrine : Structure similaire mais sans les groupes aniline.
Hématoporphyrine : Contient des groupes hydroxyles supplémentaires, ce qui la rend plus hydrophile.
Phtalocyanine : Un composé macrocyclique avec des atomes d'azote au cœur au lieu du carbone.
Unicité
Le 4,4’-(Porphyrin-5,15-diyl)dianiline est unique en raison de ses deux groupes aniline, qui renforcent sa réactivité et sa polyvalence dans diverses réactions chimiques. Cela le rend particulièrement précieux pour les applications nécessitant une fonctionnalisation spécifique et des propriétés de coordination .
Propriétés
Formule moléculaire |
C32H24N6 |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
4-[15-(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C32H24N6/c33-21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(34)8-4-20)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35,38H,33-34H2 |
Clé InChI |
ZNYXIIVDPGUDMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)N)C=C4)N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12298584.png)



![DOTA-NOC, DOTA-[Nal3]-octreotide](/img/structure/B12298608.png)

![[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)](/img/structure/B12298616.png)


![5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12298638.png)

![1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-](/img/structure/B12298652.png)
![Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride](/img/structure/B12298657.png)

